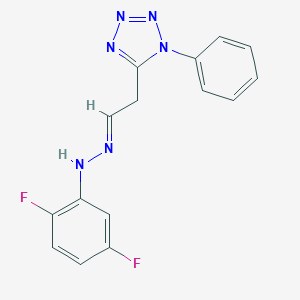
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-.
Reduction: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Nicotinic acid (3-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.
Uniqueness
3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is unique due to the presence of the 4-chlorophenyl and methyl ester groups, which confer distinct chemical properties and biological activities. These substitutions enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.7g/mol |
IUPAC Name |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
InChI Key |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)



![1,7,7-trimethyl-3-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methylene}bicyclo[2.2.1]heptan-2-one](/img/structure/B503251.png)
![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)


![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503259.png)
![5-[1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503260.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)
